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Compound of Interest

Compound Name:
2-(5-Bromo-2-

hydroxymethylphenyl)ethanol

CAS No.: 1353101-75-3

Cat. No.: B1523342

Get Quote

Introduction & Significance
2-(5-Bromo-2-hydroxymethylphenyl)ethanol (also known as 4-bromo-2-(2-

hydroxyethyl)benzyl alcohol) is a bifunctional vicinal diol. It serves as the open-chain precursor

to 6-bromoisochroman, a core scaffold in the development of pharmaceutical agents such as

metabotropic glutamate receptor modulators (mGluR5) and antihypertensive drugs (e.g.,

nebivolol analogs).

The molecule possesses two distinct hydroxyl groups—a benzylic alcohol and a primary

aliphatic alcohol (phenethyl type)—and an aryl bromide handle suitable for further

functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

Chemical Structure & Identity[1][2][3][4][5][6]
IUPAC Name: 2-(5-Bromo-2-(hydroxymethyl)phenyl)ethanol

Alternative Name: 4-Bromo-2-(2-hydroxyethyl)benzyl alcohol
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Molecular Formula: C

H

BrO

Molecular Weight: 231.09 g/mol

CAS Number: [Not widely listed; often cited as intermediate]

Key Application: Acid-catalyzed cyclodehydration to 6-bromoisochroman.

Synthesis & Isolation Context
Understanding the synthesis is crucial for interpreting the impurity profile in spectroscopic data.

The compound is typically generated via the reduction of 4-bromohomophthalic anhydride (6-

bromoisochroman-1,3-dione) or 4-bromo-2-(carboxymethyl)benzoic acid.

Synthetic Workflow
The synthesis proceeds through the reduction of the dicarbonyl precursor using hydride donors

(e.g., Borane-THF or LiAlH

).
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Figure 1: Synthetic pathway from homophthalic acid derivatives to the target diol and

subsequent cyclization.[1]

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data distinguishes the diol from its cyclic ether product (isochroman) and the starting

anhydride.
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1H NMR (400 MHz, DMSO-d

)
Solvent: DMSO-d

is preferred to observe the hydroxyl protons as distinct triplets/doublets rather than broad
singlets.

Key Features: The presence of two distinct methylene signals and two hydroxyl signals

confirms the open-chain diol structure.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Context

7.45 – 7.38 Multiplet 2H Ar-H3, Ar-H5
Aromatic protons

ortho/meta to Br

7.25
Doublet (

Hz)
1H Ar-H6

Aromatic proton

ortho to benzylic

alcohol

5.15
Triplet (

Hz)
1H

-CH

OH

Hydroxyl proton

(benzylic)

4.65
Triplet (

Hz)
1H

-CH

CH

OH

Hydroxyl proton

(aliphatic)

4.48
Doublet (

Hz)
2H

Ar-CH

-OH

Benzylic

methylene

3.60 Multiplet 2H

-CH

CH

OH

Homobenzylic

methylene

(adjacent to O)

2.78
Triplet (

Hz)
2H

Ar-CH

CH

-

Homobenzylic

methylene

(adjacent to Ar)

Interpretation Logic:

Aromatic Region (7.2–7.5 ppm): The 1,2,4-substitution pattern (relative to the carbon

skeleton) results in an ABX or ABC system. H6 (ortho to the hydroxymethyl group) typically

appears as a doublet. H3 and H5 (adjacent to Br) appear downfield.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523342?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aliphatic Region: The benzylic methylene (4.48 ppm) is significantly deshielded compared to

the homobenzylic chain. The ethyl chain appears as two triplets (or multiplets), distinct from

the cyclic isochroman signals (which would show triplets at ~2.8 and ~3.9 ppm but no OH

signals).

13C NMR (100 MHz, DMSO-d

)
Chemical Shift (

, ppm)
Carbon Type Assignment

142.0 Quaternary C-Ar (ipso to ethanol chain)

139.5 Quaternary C-Ar (ipso to hydroxymethyl)

130.5 CH C-3 or C-5 (ortho to Br)

129.8 CH C-6 (ortho to hydroxymethyl)

128.5 CH C-3 or C-5

119.5 Quaternary C-Br (C-5)

62.5 CH

-CH

CH

OH

60.8 CH
Ar-CH

OH

36.5 CH

Ar-CH

CH

-

B. Infrared (IR) Spectroscopy
IR is the primary tool for confirming the reduction of the anhydride carbonyls to alcohols.
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Wavenumber (cm

)
Functional Group Description

3200 – 3450 O-H Stretch

Broad, strong band indicating

hydrogen-bonded alcohols.

Absence of this peak suggests

cyclization to isochroman.

2850 – 2950 C-H Stretch

sp

C-H stretching from methylene

groups.

1580, 1480 C=C Stretch
Aromatic ring breathing

modes.

1000 – 1050 C-O Stretch
Strong primary alcohol C-O

stretching.

600 – 700 C-Br Stretch
Characteristic Aryl-Br

absorption.

Absence of 1700-1750 C=O Stretch

Critical QC check: Absence

confirms complete reduction of

the anhydride/lactone

precursors.

C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the characteristic bromine isotopic

pattern.

Ionization Mode: ESI (+) or EI.

Molecular Ion:

[M+H]

or [M]
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: 231 / 233 (1:1 ratio).

[M+Na]

: 253 / 255.

Isotopic Pattern: The doublet peak with equal intensity separated by 2 mass units is

diagnostic of a mono-brominated compound (

Br and

Br).

Fragmentation (EI):

m/z 212/214: [M - H

O]

(Loss of water, likely cyclization to isochroman cation).

m/z 183/185: [M - H

O - CH

O]

?

m/z 104: Tropylium ion derivatives (loss of Br).

Experimental Protocol: Reduction of 4-
Bromohomophthalic Anhydride
This protocol describes the generation of the diol from its anhydride precursor.

Reagents:

4-Bromohomophthalic anhydride (6-bromoisochroman-1,3-dione)

Borane-THF complex (1.0 M in THF) or Lithium Aluminum Hydride (LiAlH
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)

Anhydrous THF

Methanol (for quenching)[2]

Procedure:

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen/Argon.

Dissolution: Dissolve 4-bromohomophthalic anhydride (1.0 equiv) in anhydrous THF (0.2 M

concentration). Cool to 0°C.

Reduction: Add Borane-THF complex (3.0 equiv) dropwise via syringe.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (the anhydride spot will disappear; a lower Rf diol spot will appear).

Quench: Cool to 0°C. Carefully add Methanol to quench excess borane (gas evolution).

Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 1N HCl and Brine. Dry

over Na

SO

.

Purification: The crude diol is often pure enough for cyclization. If needed, purify via flash

chromatography (Hexanes/EtOAc gradient).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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